molecular formula C7H7BrO3S B3233338 Methyl 5-bromo-4-methoxythiophene-3-carboxylate CAS No. 1353100-79-4

Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Cat. No.: B3233338
CAS No.: 1353100-79-4
M. Wt: 251.10 g/mol
InChI Key: OCCQKIJKMWFSDJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methoxythiophene-3-carboxylate is a brominated methoxythiophene carboxylate ester. This compound is characterized by its molecular formula, C7H7BrO3S, and a molecular weight of 251.10 g/mol . As a substituted thiophene, it serves as a versatile chemical building block in various research fields, particularly in medicinal chemistry and materials science. Thiophene derivatives are commonly employed as intermediates in synthesizing more complex molecules, such as active pharmaceutical ingredients or functional materials . The bromine and methoxy functional groups on the thiophene ring make it a suitable substrate for further cross-coupling reactions and structural modifications. Researchers value this compound for its potential in constructing novel heterocyclic systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-methoxythiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-5-4(7(9)11-2)3-12-6(5)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCQKIJKMWFSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856910
Record name Methyl 5-bromo-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-79-4
Record name Methyl 5-bromo-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Methyl 5 Bromo 4 Methoxythiophene 3 Carboxylate

Retrosynthetic Analysis and Critical Disconnections for Target Molecule Synthesis

A logical retrosynthetic analysis of Methyl 5-bromo-4-methoxythiophene-3-carboxylate reveals several key disconnections that pave the way for feasible synthetic routes. The primary disconnection is the ester linkage, leading back to the corresponding carboxylic acid, 5-bromo-4-methoxythiophene-3-carboxylic acid, and methanol (B129727). This simplifies the final step to a standard esterification reaction.

Further disconnection of the carbon-bromine bond at the C5 position of the thiophene (B33073) ring points to a key intermediate, methyl 4-methoxythiophene-3-carboxylate. This step highlights the importance of regioselective bromination, a critical transformation that is influenced by the electronic nature of the substituents already present on the thiophene ring. The methoxy (B1213986) group at C4 is an electron-donating group, while the methyl carboxylate at C3 is an electron-withdrawing group. This substitution pattern directs electrophilic attack, such as bromination, to the C5 position.

The core of the molecule, the 4-methoxythiophene-3-carboxylate scaffold, can be disconnected through various classical thiophene ring-forming reactions. This leads to acyclic precursors that can be assembled to construct the desired thiophene ring with the required substitution pattern.

Classical and Established Synthetic Pathways

Regioselective Thiophene Ring Formation Strategies

The construction of the polysubstituted thiophene ring is the cornerstone of the synthesis. Several classical methods can be adapted to achieve the desired 3,4-disubstituted pattern.

One of the most prominent methods is the Fiesselmann Thiophene Synthesis . This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base acs.orgmdpi.com. For the synthesis of the target molecule, a suitably substituted α,β-acetylenic ester can be reacted with a thioglycolate. The resulting 3-hydroxythiophene derivative can then be methylated to introduce the methoxy group at the C4 position. The mechanism involves a series of Michael additions and a final condensation to form the thiophene ring acs.org.

Another versatile method is the Gewald Aminothiophene Synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene rsc.orgorganic-chemistry.orgwikipedia.org. While this reaction directly furnishes a 2-aminothiophene, subsequent chemical transformations would be necessary to replace the amino group with a methoxy group and introduce the carboxylate at the C3 position, making this a potentially longer but feasible route. The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization rsc.orgwikipedia.org.

Reaction NameKey ReactantsProduct TypeRelevance to Target Molecule
Fiesselmann Synthesis α,β-acetylenic esters, thioglycolic acid derivatives3-hydroxy-2-thiophenecarboxylic acid derivativesProvides a direct route to a precursor that can be methylated to the desired 4-methoxy intermediate.
Gewald Synthesis Ketone/aldehyde, α-cyanoester, elemental sulfurPolysubstituted 2-aminothiophenesOffers a multicomponent approach to a thiophene core, but requires further functional group manipulations.

Targeted Functionalization and Bromination Methodologies

With the thiophene core in hand, the next critical step is the regioselective introduction of the bromine atom at the C5 position. The directing effects of the existing substituents play a crucial role in this electrophilic substitution reaction. The C4-methoxy group is an activating, ortho-, para-directing group, while the C3-methyl carboxylate is a deactivating, meta-directing group. In this case, the powerful activating effect of the methoxy group strongly directs the incoming electrophile to the C5 position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS), which is a mild and selective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane.

A study on the regioselective synthesis of a similarly substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrated the feasibility of sequential lithiation and functionalization to achieve a specific substitution pattern, which could be conceptually applied here researchgate.net.

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis is the esterification of the 5-bromo-4-methoxythiophene-3-carboxylic acid intermediate. The most common and well-established method for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid acsgcipr.orgmdpi.com. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which can then be reacted with methanol to form the ester. This approach often proceeds under milder conditions and can be advantageous for sensitive substrates.

Emerging and Green Chemistry Approaches in its Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Strategies for Environmentally Benign Thiophene Functionalization

A significant advancement in this area is the use of catalytic C-H activation/functionalization . This powerful strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. Palladium-catalyzed direct arylation, for instance, has been successfully applied to the C-H functionalization of thiophene rings, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials mdpi.comrsc.orgnih.govsemanticscholar.org. While a direct catalytic route to the target molecule is still under development, the principles of C-H activation could be applied to introduce the necessary functional groups onto a simpler thiophene precursor in a more efficient manner.

In the context of bromination, greener alternatives to traditional brominating agents are being explored. The use of catalytic amounts of an oxidant in combination with a bromide source, for example, can reduce the amount of hazardous waste generated. Photocatalytic methods for the bromination of thiophenes using aqueous HBr as the bromine source and oxygen as a green oxidant have also been reported, offering a more sustainable approach researchgate.net.

For the esterification step, solvent-free methods or the use of solid acid catalysts can significantly improve the green credentials of the process. These catalysts can often be recovered and reused, reducing waste and simplifying product purification.

Green Chemistry ApproachDescriptionPotential Application in Synthesis
Catalytic C-H Functionalization Direct activation and functionalization of C-H bonds, often catalyzed by transition metals like palladium.Could be used for the direct introduction of the carboxylate or other functional groups onto the thiophene ring, reducing the number of synthetic steps.
Green Bromination Use of less hazardous brominating agents or catalytic systems, such as photocatalysis with aqueous HBr and O2.Provides a more environmentally friendly method for the regioselective bromination of the thiophene intermediate.
Solvent-Free/Solid Acid Catalyzed Esterification Performing the esterification reaction without a solvent or using a recyclable solid acid catalyst.Reduces solvent waste and simplifies the purification of the final product.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.netrsc.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.gov

In the context of synthesizing substituted thiophenes, MAOS has been successfully applied to various reaction types, including the Gewald reaction and cross-coupling reactions like Suzuki coupling. researchgate.netnih.govresearchgate.net For the synthesis of a molecule like this compound, a key step could be the cyclization to form the thiophene ring or subsequent functionalization.

A plausible MAOS-enhanced approach could involve the cyclization of appropriate precursors under solvent-free conditions or in a high-boiling point green solvent. For instance, the reaction of a β-keto ester derivative with a sulfur source can be efficiently promoted by microwave irradiation. organic-chemistry.org The significant reduction in reaction time is a primary advantage, as shown in the table below, which compares hypothetical reaction parameters for a key synthetic step.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Cyclization Step

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reaction Time 8 - 12 hours10 - 30 minutes
Temperature 120-150 °C130-160 °C
Yield Moderate to GoodGood to Excellent (e.g., 84-95%) researchgate.net
Solvent Toluene, DMFDMSO, or Solvent-free
Energy Consumption HighLow

Research on other thiophene derivatives has demonstrated that MAOS can effectively drive reactions to completion in a fraction of the time required by traditional oil bath heating. rsc.org This acceleration is attributed to the efficient energy transfer of microwaves, leading to localized superheating of the reactants. nih.gov The use of microwave-transparent vessels with controlled temperature and pressure settings further enhances the safety and reproducibility of these synthetic protocols.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing to a continuous production model. nih.govthieme-connect.de In a flow reactor, reagents are pumped through a network of tubes or channels where they mix and react. uc.pt This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, higher yields, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govresearchgate.net

For the multi-step synthesis of this compound, a telescoped continuous flow process could be designed. acs.org This involves linking multiple reaction steps in sequence without isolating the intermediates. mdpi.com For example, the formation of the thiophene ring, followed by bromination and methoxylation, could potentially be performed in a single, uninterrupted sequence. This approach minimizes manual handling and reduces waste generated from workup and purification steps. thieme-connect.de

The direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup using a packed-bed reactor, achieving high yields within residence times of 30-60 minutes. researchgate.net This showcases the potential for efficient C-H functionalization on a thiophene core in a continuous manner. The development of a flow process for the target molecule would involve the optimization of parameters such as flow rate, reactor temperature, and reagent concentration.

Table 2: Potential Advantages of Flow Chemistry for Thiophene Synthesis

FeatureBenefit in SynthesisResearch Finding Context
Precise Control Improved yield and selectivity, reduced byproducts.Essential for controlling regioselectivity during functionalization. researchgate.net
Enhanced Safety Safe handling of reactive intermediates (e.g., organolithiums) and exothermic reactions.Lithiation is a common method to functionalize thiophenes. researchgate.net
Scalability Seamless transition from laboratory-scale to larger-scale production. lianhe-aigen.comImportant for producing sufficient quantities of key intermediates. researchgate.net
Telescoped Reactions Reduced cycle time, less solvent waste, and fewer unit operations. acs.orgA fully integrated process can synthesize highly substituted thiophenes efficiently. mdpi.com

The ability to integrate real-time monitoring and in-line purification further enhances the efficiency of flow chemistry, making it a highly attractive methodology for the reliable production of complex organic molecules. mdpi.com

Solvent-Free and Sustainable Reaction Media Utilization

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. researchgate.net Solvent-free reactions and the use of sustainable or green solvents are key strategies to improve the environmental footprint of chemical synthesis. unito.it These approaches are often synergistic with energy-efficient techniques like microwave-assisted synthesis. researchgate.net

The synthesis of thiophene derivatives has been successfully conducted under solvent-free conditions, frequently using a solid support like aluminum oxide in conjunction with microwave irradiation. researchgate.net This approach not only eliminates the need for a solvent but also simplifies product isolation, as the product can often be extracted directly from the solid support.

Alternatively, the use of green solvents such as water, ionic liquids, or deep eutectic solvents (DESs) provides a more sustainable alternative to traditional volatile organic compounds (VOCs). unito.itmdpi.com For instance, the palladium-catalyzed direct C-H arylation of thiophene derivatives has been effectively performed in water, including industrial wastewater, demonstrating a virtuous repurposing of waste streams. unito.it

The direct carboxylation of thiophene with CO2 has been achieved in a solvent-free medium consisting of carbonate and carboxylate salts. mdpi.com This method highlights a pathway for introducing the carboxylate group onto the thiophene ring using a renewable C1 source under solventless conditions.

Table 3: Sustainable Approaches in Thiophene Synthesis

MethodologyReaction ExampleKey AdvantageSource Context
Solvent-Free MAOS Suzuki coupling of thienyl boronic acids and bromides on Al₂O₃.Rapid, efficient, eliminates solvent use, easy workup.Synthesis of thiophene oligomers. researchgate.net
Aqueous Media Pd-catalyzed direct C-H arylation of thiophenes.Utilizes a non-toxic, abundant solvent; can use wastewater.Green synthesis of aryl-substituted thiophenes. unito.it
Ionic Liquids Gewald synthesis of 2-aminothiophenes.Reusable reaction medium, improved efficiency over molecular solvents.Synthesis of 2-aminothiophenes. mdpi.com
Solvent-Free Carboxylation Direct carboxylation of thiophene with CO₂.Utilizes CO₂ as a C1 source, avoids organic solvents.Synthesis of thiophene-2-carboxylate. mdpi.com

By adopting these sustainable practices, the synthesis of this compound can be made more environmentally benign, aligning with the modern imperatives of green chemistry. The combination of advanced heating or processing technologies with sustainable reaction media offers a powerful toolkit for the efficient and responsible synthesis of valuable chemical compounds.

Advanced Reaction Chemistry and Strategic Derivatization of Methyl 5 Bromo 4 Methoxythiophene 3 Carboxylate

Electrophilic Aromatic Substitution and Directed Metalation Strategies on the Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. However, the regiochemical outcome of such reactions on Methyl 5-bromo-4-methoxythiophene-3-carboxylate is governed by the directing effects of its substituents. The methoxy (B1213986) group at the C4 position is a strong activating group and an ortho-, para-director. The methyl carboxylate group at C3 is a deactivating group and a meta-director. The bromine atom at C5 is a deactivating group but an ortho-, para-director.

Given the substitution pattern, the C2 position is the most likely site for electrophilic attack. The methoxy group strongly activates the adjacent C5 and C3 positions. However, C5 is already substituted with bromine, and C3 carries the deactivating carboxylate group. The remaining open position, C2, is ortho to the C3-carboxylate and meta to the C4-methoxy group, but it is also the most activated position on the thiophene ring.

Directed ortho-metalation (DoM) offers a powerful alternative for the regioselective functionalization of aromatic rings. wikipedia.orgwikipedia.org This strategy relies on the ability of a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. wikipedia.orgwikipedia.org In the case of derivatives of Methyl 4-methoxythiophene-3-carboxylate, the methoxy group can act as a DMG, directing lithiation to the C5 position. unblog.fruwindsor.ca However, the presence of the bromine atom at C5 in the title compound would likely lead to lithium-halogen exchange rather than deprotonation if a strong organolithium base like n-butyllithium were used.

Alternatively, the carboxylate group, after conversion to a more potent DMG such as a tertiary amide, could direct metalation to the C2 position. The choice of the organolithium reagent and reaction conditions is crucial to favor the desired metalation pathway over competing reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position of this compound is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. tcichemicals.comresearchgate.net It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. tcichemicals.comresearchgate.net For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position.

A typical reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine ligand such as triphenylphosphine or a more specialized ligand like SPhos, and a base, commonly sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent system like a mixture of toluene and water or dioxane and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 High
2 4-Methylphenylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ Dioxane/H₂O 90 Good

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organotin reagent (organostannane). researchgate.net This reaction is known for its tolerance of a wide variety of functional groups and the fact that the organostannanes are often stable and can be purified by chromatography. researchgate.net However, a significant drawback is the toxicity of the organotin compounds.

In the context of this compound, a Stille coupling could be employed to form C-C bonds with a diverse range of organic groups, including alkyl, alkenyl, aryl, and alkynyl stannanes. The reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and is often carried out in a non-polar aprotic solvent like toluene or THF.

Table 2: Plausible Conditions for Stille Coupling

Entry Organostannane Catalyst (mol%) Solvent Temp (°C) Yield (%)
1 Tributyl(phenyl)tin Pd(PPh₃)₄ (5) Toluene 110 Good
2 Tributyl(vinyl)tin PdCl₂(PPh₃)₂ (3) THF 65 Good

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netscielo.org.mx This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and materials science. researchgate.netscielo.org.mx

For this compound, the Sonogashira coupling would allow for the direct introduction of an alkynyl group at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent.

Table 3: Hypothetical Conditions for Sonogashira Coupling

Entry Terminal Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 60 High
2 Trimethylsilylacetylene Pd(PPh₃)₄ (5) CuI (5) DIPA Toluene 80 Good

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. nih.govunits.it A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions. nih.govorganic-chemistry.org The Kumada coupling, on the other hand, utilizes a Grignard reagent (organomagnesium halide) and is also typically catalyzed by palladium or nickel complexes. wikipedia.orgnih.gov The Kumada coupling is attractive due to the ready availability of a wide range of Grignard reagents. wikipedia.orgnih.gov

Both reactions would be suitable for the derivatization of this compound at the C5 position, allowing for the introduction of various alkyl, aryl, and vinyl groups.

Table 4: Illustrative Conditions for Negishi and Kumada Coupling

Reaction Organometallic Reagent Catalyst (mol%) Solvent Temp (°C) Yield (%)
Negishi Phenylzinc chloride Pd(PPh₃)₄ (5) THF 65 High
Kumada Methylmagnesium bromide NiCl₂(dppp) (3) THF 25 Good
Negishi Isopropylzinc bromide PdCl₂(dppf) (3) DME 80 Good

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry, providing a general and efficient method for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives. wikipedia.orglibretexts.org

The application of the Buchwald-Hartwig amination to this compound would enable the introduction of a wide variety of primary and secondary amines at the C5 position. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Table 5: Prospective Conditions for Buchwald-Hartwig Amination

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Morpholine Pd₂(dba)₃ (2) BINAP (4) NaOtBu Toluene 100 High
2 Aniline Pd(OAc)₂ (3) XPhos (6) Cs₂CO₃ Dioxane 110 Good

Palladium-Catalyzed C-H Activation and Direct Arylation/Functionalization

Palladium-catalyzed C-H activation and direct arylation reactions represent a powerful and atom-economical strategy for the functionalization of this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions.

The regioselectivity of direct arylation on thiophene derivatives is a critical aspect. For 3-substituted thiophenes, arylation can occur at either the C2 or C5 position. The use of sterically hindered aryl bromides, such as 2-bromo-1,3-dichlorobenzene, has been shown to favor arylation at the less sterically accessible C5 position. beilstein-journals.org This approach has been successfully applied to various 3-substituted thiophenes, yielding the desired 5-arylated products with high selectivity. beilstein-journals.org The reaction mechanism for these transformations typically involves a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step. pkusz.edu.cn Computational studies have indicated that the active catalytic species can be monomeric, dimeric, or even heterodimeric palladium complexes, depending on the reaction conditions. pkusz.edu.cn

Ligand-less palladium catalysts, such as Pd(OAc)₂, have proven to be highly efficient for the direct 5-arylation of thiophene derivatives at very low catalyst loadings. researchgate.net High yields of coupling products can be achieved with a wide variety of functional groups tolerated on both the thiophene and the aryl bromide. researchgate.net This methodology is environmentally and economically attractive as it minimizes waste, with the primary byproduct being HBr associated with the base. researchgate.net

The scope of direct arylation has been extended to include various heteroaromatics, demonstrating the versatility of this method for creating complex molecular architectures. rsc.org Furthermore, palladium-catalyzed C-H activation has been utilized for the construction of C-N bonds, which are crucial features in many biologically active molecules. nih.gov

CatalystAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (0.5 mol%)2-bromo-1,3-dichlorobenzeneKOAcDMA15065 beilstein-journals.org
Pd(OAc)₂ (0.1-0.001 mol%)Various aryl bromidesKOAcDMAc150High researchgate.net
PdCl(C₃H₅)(dppb) (1 mol%)2-bromofluoreneKOAcDMA150Good rsc.org

Transformations Involving the Ester Functionality

The methyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by treating the ester with sodium hydroxide in a solvent mixture like THF and water. chemicalbook.com The resulting carboxylic acid, 5-bromo-4-methoxythiophene-3-carboxylic acid, is a key intermediate for further derivatization, such as amidation reactions. matrixscientific.com The progress of the hydrolysis can be monitored until the starting material is consumed, and subsequent acidification of the reaction mixture yields the carboxylic acid product. chemicalbook.com

Reduction to Alcohol and Aldehyde

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester completely to the corresponding primary alcohol. harvard.edu For the selective reduction to the aldehyde, milder and more sterically hindered reducing agents are required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, and the reaction is usually performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. harvard.edu

Transesterification Processes

Transesterification allows for the conversion of the methyl ester into other esters, which can be useful for modifying the physical or chemical properties of the molecule. This process is typically acid- or base-catalyzed and involves reacting the methyl ester with an excess of another alcohol. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 5-bromo-4-methoxythiophene-3-carboxylate.

Amidation and Related Amine Transformations

The ester group can be readily converted into an amide through reaction with a primary or secondary amine. This reaction is often facilitated by heating or by the use of coupling agents. The resulting amides are important building blocks in medicinal chemistry and materials science. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a nucleophilic substitution reaction with methylamine. nih.gov This highlights how amine transformations can be integral to the synthesis of complex, biologically relevant molecules. nih.gov

Reactivity and Chemical Manipulation of the Methoxy Group

The methoxy group at the 4-position of the thiophene ring influences the electronic properties of the molecule and can also be a site for chemical modification. While the C-O bond of the methoxy group is generally stable, it can be cleaved under harsh conditions, such as with strong acids like HBr or BBr₃, to yield the corresponding phenol (in this case, a thiophenol derivative). This demethylation reaction can be a strategic step to introduce a hydroxyl group, which can then be used for further functionalization.

Demethylation Strategies and Hydroxyl Group Introduction

The conversion of the 4-methoxy group of this compound to a hydroxyl group is a pivotal step in the synthesis of more complex thiophene derivatives. This transformation is most commonly and effectively achieved using boron tribromide (BBr₃).

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent unwanted side reactions. The temperature at which the reaction is performed is a critical parameter that influences the reaction's efficiency and selectivity.

Detailed Research Findings:

Upon completion, the reaction is quenched by the careful addition of water, which hydrolyzes the resulting borate ester intermediate to yield the desired hydroxylated product, Methyl 5-bromo-4-hydroxythiophene-3-carboxylate, and boric acid. An aqueous workup, often involving an extraction with an organic solvent followed by washing and drying, is then performed to isolate the product.

The following table outlines the typical reagents, solvents, and general conditions for the demethylation of aryl methyl ethers, which are analogous to the expected conditions for this compound.

Table 1: Typical Reagents and Conditions for BBr₃-Mediated Demethylation

Reagent Solvent Temperature Reaction Time Workup

Ether Cleavage Reactions

Beyond the targeted demethylation with boron tribromide, other ether cleavage methods can also be employed to introduce a hydroxyl group at the 4-position of the thiophene ring. These reactions often utilize strong protic acids, most notably hydroiodic acid (HI) and hydrobromic acid (HBr).

The mechanism of ether cleavage with strong acids involves the initial protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophile, typically the conjugate base of the acid (I⁻ or Br⁻), then attacks the methyl group in an Sₙ2 reaction, leading to the formation of the hydroxylated thiophene and a methyl halide.

Detailed Research Findings:

The ether cleavage of aryl methyl ethers using strong acids is a classic transformation in organic synthesis. These reactions generally require more forcing conditions than BBr₃-mediated demethylation, including elevated temperatures. The choice of acid and reaction conditions can be critical to avoid potential side reactions, such as ester hydrolysis, especially given the presence of the methyl carboxylate group in the target molecule.

For instance, heating an aryl methyl ether with concentrated HI or HBr, often in the presence of a solvent like acetic acid or even neat, can effect cleavage of the ether bond. The reaction progress would be monitored over several hours until the starting material is consumed. The workup typically involves dilution with water and extraction of the phenolic product.

Below is a table summarizing the common reagents and general conditions for the acid-promoted ether cleavage of aryl methyl ethers, which can be extrapolated to this compound.

Table 2: Reagents and General Conditions for Acid-Promoted Ether Cleavage

Reagent Solvent Temperature Reaction Time
Hydroiodic acid (HI) Acetic acid or none Reflux Several hours

It is important to note that the reactivity of the thiophene ring and the presence of other functional groups, namely the bromo and methyl ester moieties, must be considered when selecting a demethylation or ether cleavage strategy to ensure the desired transformation occurs with high selectivity and yield.

Methyl 5 Bromo 4 Methoxythiophene 3 Carboxylate As a Precursor for Complex Molecular Architectures and Advanced Materials

Construction of Novel Heterocyclic Systems and Fused Rings

The strategic placement of reactive sites on the thiophene (B33073) ring of Methyl 5-bromo-4-methoxythiophene-3-carboxylate makes it an ideal starting material for constructing novel heterocyclic and fused-ring systems. The bromine atom can participate in various cross-coupling reactions, while the ester and methoxy (B1213986) groups can be modified or can influence the reactivity of the thiophene core. This allows for the synthesis of complex polycyclic structures, which are often scaffolds for pharmacologically active compounds. For instance, thiophene derivatives are integral to the synthesis of various fused heterocyclic systems such as thienopyrimidines, which are explored for their diverse biological activities. nih.gov The reactivity of substituted thiophenes is harnessed to create intricate molecular frameworks through multi-component reactions, leading to the formation of novel tricyclic fused-ring systems. researchgate.net

Development of π-Conjugated Systems for Organic Electronics and Optoelectronic Devices

Thiophene-based conjugated polymers are significant in organic electronics due to their excellent conductive and optical properties. rsc.org this compound serves as a key building block in the creation of these π-conjugated systems, which are essential for various organic electronic and optoelectronic devices. nsf.govscirp.org The specific functional groups on this molecule allow for precise tuning of the electronic properties of the resulting polymers and materials.

This compound is utilized as a monomer in the synthesis of conducting polymers. rsc.org The bromine atom allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille couplings, to form long, conjugated polymer chains. nsf.gov The methoxy and carboxylate groups influence the polymer's solubility, processability, and electronic properties. researchgate.net For example, the presence of such side chains can enhance the solubility of the resulting polymers, making them suitable for solution-based processing techniques like spin coating and inkjet printing. researchgate.net The electronic nature of these substituents also modulates the HOMO and LUMO energy levels of the polymer, thereby tuning its conductivity and optical absorption characteristics. rsc.org

Polymerization TechniqueRole of MonomerResulting Polymer Properties
Kumada Catalyst-Transfer PolycondensationMonomer unitRegioregular, high conductivity
Suzuki-Miyaura CouplingBoronic ester derivative of the monomerTunable polymerization kinetics
Direct Arylation Polymerization (DArP)C-H activation of the monomerReduced synthetic steps, high molecular weight polymers

This table summarizes polymerization techniques where thiophene-based monomers like this compound are used, highlighting the resulting polymer characteristics. rsc.orgtxst.edu

The unique electronic and structural characteristics of polymers and small molecules derived from this compound make them highly suitable for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). rsc.orgresearchgate.net In OFETs, materials based on this building block can act as the active semiconductor layer, responsible for charge transport. nih.govresearchgate.netresearchgate.net The ability to tune the HOMO/LUMO levels through chemical modification of the monomer is crucial for achieving high charge carrier mobility and favorable on/off ratios in transistors. researchgate.netjics.org.br

For OPVs, derivatives of this thiophene compound can be used to synthesize donor or acceptor materials. The tailored electronic properties allow for efficient light absorption and charge separation at the donor-acceptor interface, which are critical for high power conversion efficiencies. researchgate.net The structural arrangement of the polymer chains, influenced by the monomer's substituents, also plays a significant role in the morphology of the active layer, impacting device performance. rsc.org

DeviceApplication of DerivativeKey Properties
OFETActive semiconductor layerHigh charge carrier mobility, good on/off ratio, environmental stability
OPVDonor or acceptor materialBroad absorption spectrum, efficient charge separation, favorable morphology

This table illustrates the application of materials derived from this compound in OFETs and OPVs and the key properties required for these applications.

Design of Chemical Libraries for Scaffold-Based Research

In drug discovery and materials science, the concept of a molecular scaffold—the core structure of a molecule—is fundamental. nih.govchemrxiv.org Chemical libraries are collections of related compounds built around a common scaffold. This compound is an excellent starting point for generating such libraries due to its multiple functional groups that can be independently and selectively modified. mdpi.com

Utilization in Metal-Organic Framework (MOF) Synthesis and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The carboxylate group in this compound can be hydrolyzed to a carboxylic acid, which can then act as a linker to coordinate with metal centers, forming MOFs. researchgate.net The thiophene ring itself, along with the methoxy and bromo substituents, can influence the resulting MOF's structure, porosity, and functionality.

The choice of the organic linker is crucial in determining the properties of the MOF. youtube.com The rigidity and specific geometry of the thiophene-based linker derived from this compound can lead to the formation of MOFs with unique network topologies and pore environments. Furthermore, the functional groups can be post-synthetically modified to introduce new functionalities within the MOF, expanding their potential applications in areas such as gas storage, separation, and catalysis.

Computational and Theoretical Investigations of Methyl 5 Bromo 4 Methoxythiophene 3 Carboxylate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of thiophene (B33073) derivatives. researchgate.net These calculations provide a quantitative picture of the molecule's electron distribution, orbital energies, and reactivity, which are dictated by the interplay of the thiophene ring and its substituents: the electron-withdrawing methyl carboxylate group and the electron-donating methoxy (B1213986) group, as well as the inductively withdrawing bromo group.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

For Methyl 5-bromo-4-methoxythiophene-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the methoxy group, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient methyl carboxylate group and the C-Br bond, indicating the probable sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Thiophene System

Molecular Orbital Energy (eV) Description
LUMO -1.142 Indicates electrophilic character, ability to accept electrons.
HOMO -4.994 Indicates nucleophilic character, ability to donate electrons.
Energy Gap (ΔE) 3.852 Reflects the molecule's kinetic stability and reactivity.

Note: The values presented are illustrative for a substituted thiophene derivative and are based on DFT calculations found in the literature for analogous systems. nih.gov

The distribution of electron density within this compound governs its electrostatic properties. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from quantum chemical calculations that illustrate the charge distribution on the molecule's surface. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this molecule, the oxygen atoms of the carbonyl and methoxy groups would exhibit negative potential, whereas the areas around the hydrogen atoms and the bromine atom would show positive potential. nih.gov

Aromaticity is another key concept. While thiophene is considered an aromatic compound, its degree of aromaticity is generally less than that of benzene. derpharmachemica.comresearchgate.net Aromaticity can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). acs.org The substituents on the thiophene ring can modulate its aromatic character, which in turn influences its stability and reactivity.

Computational chemistry allows for the prediction of the most probable sites for chemical reactions. Reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and are used to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net The Fukui function analysis for this compound would likely indicate that the carbon atoms of the thiophene ring are the primary sites for electrophilic substitution, with the exact position influenced by the directing effects of the substituents. The carbonyl carbon of the ester group is a predictable site for nucleophilic attack. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond static properties, computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that control reaction rates. researchgate.netnih.gov

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. acs.orgnih.gov The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which is a key determinant of the reaction kinetics. A lower energy barrier corresponds to a faster reaction. For instance, in a nucleophilic aromatic substitution reaction at the bromine-bearing carbon, calculations would determine the energy required to form the intermediate Meisenheimer complex and subsequently expel the bromide ion. nih.gov

Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on a Brominated Thiophene

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (Thiophene + Nucleophile)
Transition State 1 (TS1) +15.0 Formation of the intermediate complex
Intermediate -5.0 Meisenheimer-like complex
Transition State 2 (TS2) +10.0 Expulsion of the leaving group
Products -12.0 Final substituted thiophene product

Note: These values are representative and intended to illustrate the concept of an energy profile for a multi-step reaction involving a thiophene derivative.

Computational simulations can map out entire reaction pathways, providing a step-by-step "movie" of the chemical transformation. Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state down to the corresponding reactants and products, confirming that the identified TS correctly connects the intended species. acs.org These simulations can also reveal the existence of unexpected intermediates or alternative reaction channels. For complex reactions, such as transition-metal-catalyzed cross-couplings, computational modeling can help to elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is fundamental to understanding how molecules self-assemble into larger, ordered structures. In the case of this compound, a combination of hydrogen bonds and weaker interactions dictates its supramolecular architecture.

The crystal structure of thiophene derivatives is often stabilized by a network of hydrogen bonds. In related compounds, intramolecular hydrogen bonds, such as N—H⋯O, contribute to the stability of the molecular conformation. The packing of these molecules in a crystal lattice is further consolidated by intermolecular hydrogen bonds.

Interaction TypeContribution Percentage
H⋯H50.6%
O⋯H/H⋯O22.9%
C⋯H/H⋯C11.1%
Br⋯H/H⋯Br11.6%

This table presents a hypothetical distribution of intermolecular contacts based on analyses of structurally similar compounds, illustrating the relative importance of different weak interactions in the crystal packing.

Tetrel bonding is a noncovalent interaction involving a tetrel atom (Group 14 element) as the electrophilic site. While less common than hydrogen bonding, it can play a significant role in the supramolecular assembly of certain molecules. In the context of thiophene derivatives, the sulfur atom of the thiophene ring can potentially engage in tetrel-type interactions, although this is less studied than interactions involving silicon or tin.

Theoretical studies on related aromatic silane (B1218182) derivatives have explored the influence of substituents on the strength of tetrel bonds. These studies indicate that the electronic nature of substituents on both the tetrel bond donor and acceptor moieties significantly influences the interaction energy. The investigation of such interactions in this compound could reveal novel aspects of its supramolecular chemistry.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its flexibility and the preferred spatial arrangement of its atoms. The molecule's conformation is determined by the rotational barriers around its single bonds, particularly the bonds connecting the methoxy and carboxylate groups to the thiophene ring.

Molecular dynamics simulations can provide a dynamic picture of the conformational landscape of this molecule. By simulating the motion of the atoms over time, it is possible to identify the most stable conformers and the energy barriers for interconversion between them. These simulations also offer insights into how the molecule's conformation changes in response to its environment, such as in different solvents or in the presence of other molecules.

ParameterValue
Dihedral Angle (Ring A - Ring B)89.71 (2)°
C-S Bond Length~1.70 Å
C=C Bond Length (in thiophene ring)~1.34 Å
C-C Bond Length (in thiophene ring)~1.41 Å

This table provides representative geometric parameters for thiophene derivatives based on crystallographic data of analogous structures, highlighting key structural features.

Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research on Methyl 5 Bromo 4 Methoxythiophene 3 Carboxylate

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. youtube.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. mdpi.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. researchgate.net

For Methyl 5-bromo-4-methoxythiophene-3-carboxylate, the primary chromophore is the substituted thiophene (B33073) ring. The electronic structure of this ring involves a conjugated system of π-electrons, which are susceptible to excitation by UV radiation. mdpi.com The key electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. mdpi.comgoogle.com

π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the thiophene ring and the carbonyl group (C=O) of the methyl ester. youtube.com They typically result in strong absorption bands. mdpi.com The extent of conjugation significantly influences the absorption wavelength (λmax); longer conjugated systems require less energy for the transition, shifting the λmax to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (lone pairs) located on the sulfur and oxygen atoms (of the methoxy (B1213986) and ester groups) into an antibonding π* orbital. google.com These transitions are generally of lower energy and intensity compared to π → π* transitions. mdpi.com

The substituents on the thiophene ring—bromo, methoxy, and methyl carboxylate—act as auxochromes or modify the chromophore. The methoxy group (-OCH₃), an electron-donating group, and the bromine atom (-Br) with its lone pair electrons can participate in resonance with the thiophene π-system. This extended conjugation typically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a bathochromic shift. Conversely, the methyl carboxylate group (-COOCH₃) is an electron-withdrawing group, which also influences the electronic distribution and the energy of the molecular orbitals.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Associated Functional Groups Expected Intensity
π → π* π bonding to π* antibonding Thiophene ring, Carbonyl (C=O) High

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating components of a mixture, making them essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile organic compounds like this compound. It is widely used for both qualitative and quantitative analysis.

Purity Assessment: A common method for this compound would be Reversed-Phase HPLC (RP-HPLC). In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. srce.hr The compound is dissolved in a suitable solvent and injected into the system. As it passes through the column, it is separated from any impurities, starting materials, or side products. A highly pure sample will ideally show a single, sharp peak in the resulting chromatogram. The purity can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks detected, often with a UV detector set to a wavelength where the compound absorbs strongly (e.g., 231 nm or 254 nm for thiophenic compounds). uni.lumdpi.com

Reaction Progress Monitoring: During the synthesis, for example, in the bromination of a thiophene precursor, small aliquots of the reaction mixture can be withdrawn at different time intervals. google.com After quenching and sample preparation, these aliquots are analyzed by HPLC. By comparing the chromatograms over time, a researcher can observe the decrease in the peak corresponding to the starting material and the increase in the peak for the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 2: Illustrative RP-HPLC Method for Purity Analysis

Parameter Condition Purpose
Column C18 (Octadecylsilyl) Nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water (e.g., 90:10 v/v) Isocratic elution with a polar solvent system. mdpi.com
Flow Rate 1.0 mL/min Typical analytical flow rate.
Detection UV Detector at ~254 nm Detection of the thiophene chromophore. uni.lu
Temperature Ambient or controlled (e.g., 25 °C) Ensures reproducible retention times.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for compounds that are thermally stable and volatile enough to be vaporized without decomposition.

Purity and Byproduct Identification: In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotope peaks for bromine (79Br and 81Br in an approximate 1:1 ratio). miamioh.edu

Structure Elucidation: The fragmentation pattern provides crucial structural information. Expected fragments might arise from the loss of the bromine atom, the methoxy group (-OCH₃), the methyl group (-CH₃), or the entire ester group (-COOCH₃). miamioh.edu Analysis of these fragments helps confirm the structure of the synthesized product and identify any co-eluting impurities or reaction byproducts. researchgate.net This technique is particularly valuable for confirming the success of a synthesis and identifying unexpected side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-4-methoxythiophene-3-carboxylate, and how can purity be validated?

  • Methodology :

  • Synthesis : Multi-step reactions involving bromination and esterification under controlled temperatures (e.g., 0–60°C) in solvents like dimethylformamide (DMF) or dioxane. For bromine introduction, electrophilic substitution on the thiophene ring is typical, followed by methyl esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Thin-layer chromatography (TLC) monitors reaction progress .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm, ¹³C NMR for carbonyl at ~165 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 280) .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodology :

  • Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) for biaryl synthesis. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C in THF/H₂O) require inert atmospheres .
  • Methoxy Group : Stabilizes the thiophene ring via electron donation, reducing electrophilic substitution at the 4-position. Acidic hydrolysis (e.g., HBr/AcOH) can demethylate the methoxy group for further derivatization .
  • Ester Group : Hydrolyzes under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives, enabling peptide coupling or coordination chemistry .

Advanced Research Questions

Q. How can crystallographic studies resolve contradictions in molecular conformation and intermolecular interactions?

  • Methodology :

  • Data Collection : High-resolution X-ray diffraction (single-crystal XRD) at low temperatures (100 K) minimizes thermal motion artifacts. Use synchrotron sources for weak scatterers like sulfur .
  • Refinement : SHELXL refines structures with anisotropic displacement parameters. Hydrogen bonding networks (e.g., C=O···H–O interactions) are analyzed via Etter’s graph set notation (e.g., R₂²(8) motifs) to explain packing efficiency .
  • Puckering Analysis : For non-planar thiophene rings, Cremer-Pople parameters quantify out-of-plane displacements (e.g., total puckering amplitude Q and phase angles) .

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates transition states (e.g., B3LYP/6-31G*) to compare activation energies for bromine vs. methoxy group reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative effects stabilizing intermediates .
  • Kinetic Studies : Variable-temperature NMR tracks intermediate formation. For example, in Pd-catalyzed couplings, oxidative addition rates depend on halogen electronegativity and steric hindrance .

Q. How can hydrogen-bonding patterns be engineered to improve crystal stability for pharmaceutical formulation?

  • Methodology :

  • Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance lattice energy. Use Cambridge Structural Database (CSD) surveys to identify preferred H-bond donors/acceptors .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions. Pair with variable-temperature XRD to correlate structural changes with thermal events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.